Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Wnt signaling inhibition TCF/LEF reporter assay Cancer therapeutics

Select Methyl 3-oxo-3-(pyrazin-2-yl)propanoate for programs requiring precise heterocyclic geometry—this 2-pyrazinyl β-ketoester delivers a 167-fold potency advantage over the ethyl ester analog (0.9 nM vs 150 nM IC₅₀ in TCF/LEF Wnt reporter assays). The crystalline methyl ester facilitates handling and purification relative to oily ethyl ester variants. Compatible with Claisen condensation scale-up (50% yield at >10 g) and diazo transfer for solid-phase pyrazinone library synthesis. Ideal for HDAC-6-targeted colorectal cancer programs seeking doxorubicin-comparable antiproliferative activity.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 75399-07-4
Cat. No. B1337953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-3-(pyrazin-2-yl)propanoate
CAS75399-07-4
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=NC=CN=C1
InChIInChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3
InChIKeyUWIAEBPGRWAKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: A Pyrazine-Containing β-Ketoester Building Block for Medicinal Chemistry Procurement


Methyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS 75399-07-4) is a heterocyclic β-ketoester with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol [1]. The compound comprises a pyrazine ring directly attached to a β-ketoester moiety, combining the hydrogen-bonding and metal-chelating capacity of the pyrazine heterocycle with the nucleophilic enolate chemistry of the β-ketoester scaffold . Commercially available at purities typically exceeding 95%, this compound serves as a versatile synthetic intermediate in pharmaceutical R&D programs targeting kinase inhibition, Wnt pathway modulation, and heterocyclic scaffold construction .

Why Methyl 3-oxo-3-(pyrazin-2-yl)propanoate Cannot Be Casually Replaced by Other Pyrazine Esters or β-Ketoesters in Target-Focused Synthesis


Pyrazine-containing building blocks exhibit profound structural sensitivity in downstream biological activity; minor alterations in the heterocycle, ester substituent, or keto-ester backbone can redirect reaction trajectories, alter tautomeric equilibria, or fundamentally degrade target engagement [1]. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate occupies a precise intersection of three critical parameters: (i) the 2-pyrazinyl attachment geometry enabling specific metal coordination and π-stacking, (ii) the methyl ester leaving group balancing reactivity with crystallinity, and (iii) the enolizable β-ketoester methylene serving as a nucleophilic handle for heterocycle annulation [2]. Swapping the ester from methyl to ethyl—or the heterocycle from pyrazinyl to phenyl or pyridyl—has been demonstrated to produce quantitatively divergent biological outcomes in both enzyme inhibition and cellular pathway modulation assays, making generic substitution scientifically unsound without rigorous re-validation [3].

Quantitative Comparative Evidence for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate Versus Closest Analogs in Drug Discovery Programs


Wnt Pathway Reporter Gene Inhibition: Methyl Ester Derivative Exhibits >160-Fold Superior Potency Versus Ethyl Ester Analog in Identical Scaffold

In a patent-disclosed benzimidazole-pyrimidine series targeting Wnt pathway inhibition, the final compound derived from Methyl 3-oxo-3-(pyrazin-2-yl)propanoate (designated Compound 9) demonstrated an IC₅₀ of 0.9 nM in a TCF/LEF luciferase reporter assay in L540 cells. The direct ethyl ester analog (Compound 9A), synthesized via an identical route using Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, showed an IC₅₀ of 150 nM in the identical assay system. This represents a 167-fold enhancement in cellular potency attributable solely to the ester substitution in the β-ketoester building block, which influences the final scaffold's physicochemical properties and target engagement [1].

Wnt signaling inhibition TCF/LEF reporter assay Cancer therapeutics Benzimidazole-pyrimidine scaffold

Antiproliferative Activity in Colorectal Cancer Model: Methyl Ester-Derived Compound Achieves Sub-Micromolar IC₅₀ in HCT-116 Cells

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate serves as the critical β-ketoester building block for generating a hydrazide intermediate that is subsequently converted into N-alkyl 3-(3-benzyloxyquinoxalin-2-yl)propanamides. The most active derivative from this series demonstrated antiproliferative potency comparable to doxorubicin against the HCT-116 human colorectal cancer cell line, with activity mechanistically linked to HDAC-6 inhibition via binding to the zinc finger ubiquitin-binding domain . While exact IC₅₀ values for all compounds in this series are not uniformly disclosed, the lead compound exhibited potency on par with a clinically established chemotherapeutic agent. Importantly, this class of pyrazine-derived propanamides showed a broad spectrum of activity across multiple cancer cell lines (PC-3 prostate, HeLa cervical, HCT-116 colon, MCF-7 breast), a profile not replicated by non-pyrazinyl β-ketoester-derived analogs evaluated in the same study .

Colorectal cancer Antiproliferative activity HCT-116 HDAC-6 inhibition

β-Ketoester Enolate Reactivity: Pyrazine-2-yl Substitution Enables Quantitative Yield in One-Step Heterocycle Synthesis Under Vilsmeier Conditions

The β-ketoester moiety in Methyl 3-oxo-3-(pyrazin-2-yl)propanoate contains an acidic α-methylene group (pKa estimated ~10-11 for β-ketoesters) that is readily deprotonated to form a stabilized enolate, enabling carbon-carbon bond formation via alkylation, acylation, and condensation reactions . In a one-step protocol using adapted Vilsmeier conditions, this compound—and closely related pyrazinyl β-ketoesters—can be converted to heterocyclic products in quantitative yield, with complete characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This nucleophilic reactivity is fundamentally distinct from non-enolizable pyrazine esters (e.g., methyl pyrazine-2-carboxylate), which lack the α-methylene group and therefore cannot participate in enolate-driven annulation chemistries such as Knorr pyrrole synthesis or pyrazolone formation [2].

Heterocycle synthesis β-Ketoester enolate chemistry Vilsmeier reaction Process chemistry

Pyrazine-Directed Reactivity in α-Diazo-β-ketoester Chemistry: Enables N-H Insertion and Solid-Phase Synthesis of Pyrazinones and Arylpyrazines

The pyrazin-2-yl β-ketoester scaffold can be converted to an α-diazo-β-ketoester, which serves as a carbenoid precursor for rhodium-catalyzed N-H insertion reactions with Boc-amino acid amides. This transformation proceeds on both solution-phase and solid-phase supports, yielding pyrazine-6-one products that can be further derivatized via N-alkylation or sequential bromination followed by Suzuki coupling to generate arylpyrazines [1]. This α-diazo-β-ketoester reactivity pathway is a defining feature of β-ketoesters bearing electron-withdrawing or heteroaromatic substituents that stabilize the diazo intermediate. In contrast, saturated pyrazinyl propanoates lacking the β-keto group (e.g., Methyl 3-(pyrazin-2-yl)propanoate, CAS 224778-20-5) cannot undergo diazo transfer and are consequently excluded from this entire class of carbenoid-mediated heterocycle construction .

α-Diazo-β-ketoester N-H insertion Rhodium catalysis Solid-phase synthesis Pyrazinone libraries

Synthetic Accessibility: Claisen Condensation Route Affords 50% Yield at >10g Scale with Established Literature Precedent

A validated literature procedure for synthesizing Methyl 3-oxo-3-(pyrazin-2-yl)propanoate via Claisen condensation between methyl pyrazine-2-carboxylate and methyl acetate using sodium methoxide in toluene at 110°C delivers a 50% isolated yield at >10g scale (6.52 g product from 10 g starting material) [1]. This yield is comparable to that observed for closely related heteroaromatic β-ketoesters such as methyl 3-oxo-3-(pyridin-2-yl)propanoate (typically 45-55% under analogous Claisen conditions). For pharmaceutical process development, patent literature has demonstrated that optimized Claisen variants can achieve yields exceeding 80% for structurally analogous methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate, suggesting significant headroom for yield improvement with systematic optimization [2]. The methyl ester provides a favorable balance of electrophilicity for Claisen condensation and crystalline solid handling properties—the ethyl ester analog, while synthetically accessible, often yields oils that complicate purification and scale-up .

Claisen condensation Process-scale synthesis Methyl pyrazine-2-carboxylate Sodium methoxide

Optimal Procurement Scenarios for Methyl 3-oxo-3-(pyrazin-2-yl)propanoate in Drug Discovery and Chemical Biology Programs


Wnt Pathway Inhibitor Lead Optimization Requiring Sub-Nanomolar Cellular Potency

Programs developing benzimidazole-pyrimidine or related fused heterocyclic Wnt pathway inhibitors should prioritize Methyl 3-oxo-3-(pyrazin-2-yl)propanoate as the β-ketoester building block. Patent-disclosed comparative data demonstrate that the methyl ester-derived final compound achieves an IC₅₀ of 0.9 nM in TCF/LEF reporter assays—a 167-fold potency advantage over the ethyl ester analog (150 nM) in the identical assay [1]. This difference translates directly to cellular target engagement and downstream pathway suppression, making compound selection at the building-block stage a critical determinant of lead optimization success.

Solid-Phase and Combinatorial Synthesis of Pyrazinone-Focused Libraries

Research groups employing solid-phase synthesis or combinatorial library approaches to generate pyrazinone and arylpyrazine scaffolds should select this compound for its α-diazo-β-ketoester reactivity profile. Following diazo transfer, the resulting α-diazo-β-ketoester undergoes efficient rhodium-catalyzed N-H insertion with Boc-amino acid amides on both solution and solid supports, enabling diversity-oriented synthesis of pyrazine-6-one derivatives and subsequent functionalization via Suzuki coupling [2]. This reactivity pathway is inaccessible to saturated pyrazine esters and non-β-ketoester building blocks, making Methyl 3-oxo-3-(pyrazin-2-yl)propanoate uniquely positioned for this application.

Antiproliferative Agent Discovery Targeting HDAC-6 and Colorectal Cancer Indications

Medicinal chemistry programs pursuing HDAC-6 inhibition or colorectal cancer (HCT-116) antiproliferative activity should utilize this β-ketoester as the core scaffold for generating hydrazide intermediates and subsequent N-alkyl propanamide libraries. Derivatives constructed from this building block have demonstrated antiproliferative potency comparable to doxorubicin in HCT-116 cells, with broad activity across PC-3 (prostate), HeLa (cervical), and MCF-7 (breast) cancer lines, mechanistically linked to HDAC-6 zinc finger domain engagement . The pyrazine heterocycle contributes essential hydrogen-bonding and π-stacking interactions with the target protein that are absent in phenyl or alkyl β-ketoester analogs.

Process Chemistry and Scale-Up Feasibility Assessment for Preclinical Supply

Organizations requiring multi-gram to kilogram quantities of pyrazine-containing β-ketoester intermediates for preclinical development should evaluate Methyl 3-oxo-3-(pyrazin-2-yl)propanoate based on its established synthetic accessibility. The Claisen condensation route using methyl pyrazine-2-carboxylate and methyl acetate delivers 50% isolated yield at >10g scale with standard laboratory equipment [3]. The methyl ester's crystalline solid properties facilitate purification and handling relative to the oily ethyl ester analog, and patent precedents for structurally similar pyrazinyl β-ketoesters demonstrate optimization potential to >80% yield under refined conditions [4].

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